The synthesis of 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane typically involves chlorination reactions. A common method includes:
In an industrial context, continuous flow processes may be utilized to enhance yield and efficiency. Automated reactors allow for precise control over reaction conditions, ensuring high purity through subsequent purification steps such as distillation or recrystallization.
The molecular structure of 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane can be described as follows:
The presence of the chlorinated phenyl group enhances the lipophilicity and biological interactions of the compound, making it an interesting subject for further studies.
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane can undergo several types of chemical reactions:
The mechanism of action for 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane primarily involves its interaction with biological targets such as enzymes or receptors.
Further studies are necessary to elucidate the precise molecular targets and mechanisms through which this compound exerts its biological effects.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound .
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane has several notable applications across various fields:
The compound's distinctive structure allows it to serve as a valuable tool for researchers investigating new chemical entities with potential pharmacological benefits.
The synthesis of 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane (CAS 898786-16-8, C₁₃H₁₅Cl₃O) relies on sequential Friedel-Crafts acylation and side-chain chlorination. The process initiates with the reaction of heptanoyl chloride with 1,3-dichlorobenzene under Lewis acid catalysis (e.g., AlCl₃), forming 1-(2,4-dichlorophenyl)-1-heptanone. Subsequent chlorination employs Cl₂ gas or SO₂Cl₂ to selectively substitute the terminal methyl group at the 7-position. Critical parameters include:
Table 1: Key Physicochemical Properties of 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₅Cl₃O | - |
| Molecular Weight | 293.62 g/mol | - |
| Boiling Point | 383.9°C at 760 mmHg | Calculated |
| Density | 1.23 g/cm³ | Calculated |
| Refractive Index | 1.532 | Calculated |
| SMILES | O=C(CCCCCCCl)c1ccc(Cl)cc1Cl | - [1] |
CAS No.: 4299-57-4
CAS No.: 869-06-7
CAS No.: 147317-97-3
CAS No.: 147317-96-2
CAS No.: 34098-41-4
CAS No.: